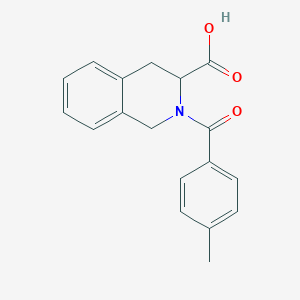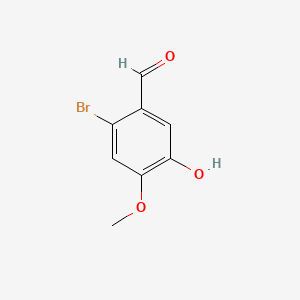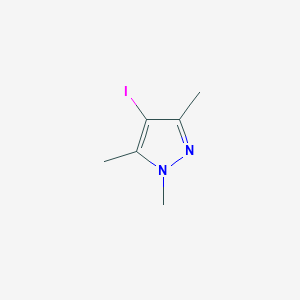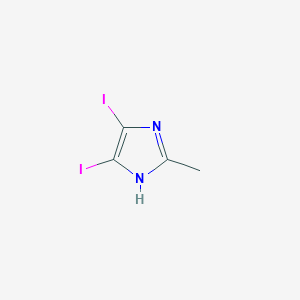
2-(4-Methyl-benzoyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-benzoyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, commonly referred to as “MTIC”, is a compound belonging to the isoquinoline family of compounds. It is a structural analog of the neurotransmitter dopamine, and is used in the synthesis of a variety of drugs, including those used to treat Parkinson’s disease. MTIC is also used in scientific research, as it has been found to possess a number of biochemical and physiological effects, and has been studied extensively in lab experiments.
科学的研究の応用
Synthesis and Derivative Formation
Alkylation and Acylation
The synthesis of tetrahydroisoquinolines involves alkylation and acylation processes, leading to derivatives with various biological activities. For example, the N-pivaloyl-isoquinoline-3-carboxylic acids are alkylated and acylated to form compounds like (+)-corlumine, an important group of alkaloids (Huber & Seebach, 1987).
Formation of Doubly Constrained ACC Derivatives
The synthesis of novel derivatives, such as 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylates, is achieved through unique cyclopropanation processes. These derivatives serve as constrained amino acid systems and have potential applications in various fields, including medicinal chemistry (Szakonyi, Fülöp, Tourwé & de Kimpe, 2002).
Anticancer Agents Synthesis
Tetrahydroisoquinolines show promising applications in cancer research. Derivatives of this compound have been synthesized and evaluated for their in vitro anticancer activity, demonstrating potent cytotoxicity against breast cancer cell lines (Redda, Gangapuram & Ardley, 2010).
Chemical Structure and Properties
Stereochemical Studies
Investigations into the stereochemical properties of tetrahydroisoquinoline derivatives have provided insights into their molecular structure, essential for understanding their reactivity and interaction with biological targets (Bernáth, Kóbor, Fülöp, Sohár, Argay & Kălmăn, 1986).
Photophysical Properties and Solid-State Emission
Certain derivatives exhibit unique photophysical properties, including aggregation-enhanced emission, which are important for applications in material sciences and optical technologies (Srivastava, Singh & Mishra, 2016).
Potential Therapeutic Applications
Angiotensin-Converting Enzyme Inhibitors
Some tetrahydroisoquinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of angiotensin-converting enzyme (ACE), suggesting potential therapeutic applications in treating hypertension and cardiovascular diseases (Hayashi, Ozaki, Nunami, Uchida, Kato, Kinashi & Yoneda, 1983).
Antiallergic Activity
Certain tetracyclic derivatives of quinoline-2-carboxylic acids, including benzoyl and other substituted compounds, have been shown to possess significant antiallergic activity, indicating their potential use in allergy treatment (Erickson, Lappi, Rice, Swingle & Van Winkle, 1978).
作用機序
Target of Action
Similar compounds have been studied and found to interact with key functional proteins in bacterial cell division .
Mode of Action
This interaction could potentially inhibit or enhance the activity of the target proteins, leading to downstream effects .
Biochemical Pathways
Similar compounds have been found to impact bacterial cell division , suggesting that this compound may also affect similar pathways.
Result of Action
Based on the potential targets and pathways, it can be inferred that the compound may have an impact on bacterial cell division .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-methylbenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-6-8-13(9-7-12)17(20)19-11-15-5-3-2-4-14(15)10-16(19)18(21)22/h2-9,16H,10-11H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVCTQYFLDSAOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CC3=CC=CC=C3CC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349569 |
Source


|
| Record name | 2-(4-Methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436811-20-0 |
Source


|
| Record name | 1,2,3,4-Tetrahydro-2-(4-methylbenzoyl)-3-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436811-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Bromo-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1330913.png)






